4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde
CAS No.: 1182333-70-5
Cat. No.: VC3413874
Molecular Formula: C11H12O3
Molecular Weight: 192.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1182333-70-5 |
|---|---|
| Molecular Formula | C11H12O3 |
| Molecular Weight | 192.21 g/mol |
| IUPAC Name | 4-(oxolan-3-yloxy)benzaldehyde |
| Standard InChI | InChI=1S/C11H12O3/c12-7-9-1-3-10(4-2-9)14-11-5-6-13-8-11/h1-4,7,11H,5-6,8H2 |
| Standard InChI Key | JCZZBIQMOZFUGB-UHFFFAOYSA-N |
| SMILES | C1COCC1OC2=CC=C(C=C2)C=O |
| Canonical SMILES | C1COCC1OC2=CC=C(C=C2)C=O |
Introduction
4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde is an organic compound characterized by the presence of a benzaldehyde moiety substituted with a tetrahydrofuran group. Its molecular formula is C₁₁H₁₂O₃, indicating it contains 11 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms. This compound exhibits unique chemical properties due to its aromatic ring and ether functionality, which can significantly influence its reactivity in various chemical environments.
Synthesis Methods
Several synthetic routes can be employed to produce 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde. A common method involves the reaction of tetrahydrofuran derivatives with benzaldehyde under specific catalytic conditions. The synthesis typically requires careful control of reaction conditions such as temperature and solvent choice to optimize yield and purity.
Chemical Reactivity
The compound participates in various chemical reactions typical of aldehydes and ethers. The specific reaction pathways depend on the conditions and reagents used, allowing for diverse synthetic applications in organic chemistry. The mechanism of action for reactions involving 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde typically follows standard pathways for aldehydes, which can include nucleophilic addition, condensation reactions, and oxidation reactions.
Potential Applications
4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde holds potential applications across various scientific fields, including organic synthesis, pharmaceuticals, and materials science. Its unique combination of an ether linkage and an aldehyde functionality within an aromatic system may confer distinct reactivity patterns compared to similar compounds.
Comparison with Similar Compounds
Several compounds share structural similarities with 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde. Notable examples include:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-(Tetrahydropyran-4-yloxy)benzaldehyde | C₁₂H₁₄O₃ | Contains a tetrahydropyran instead of tetrahydrofuran. |
| 4-(Thiophen-3-yl)benzaldehyde | C₉H₈OS | Incorporates a thiophene ring, affecting electronic properties. |
| 4-(Dimethylaminophenyl)methanol | C₁₁H₁₅N | Contains a dimethylamino group, enhancing solubility and reactivity. |
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